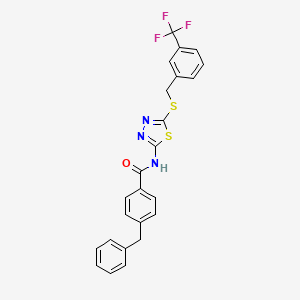

![molecular formula C23H22N4O2 B2492164 N-(2-乙基苯基)-2-{2-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-1H-吡咯-1-基}乙酰胺 CAS No. 1261000-91-2](/img/structure/B2492164.png)

N-(2-乙基苯基)-2-{2-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-1H-吡咯-1-基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

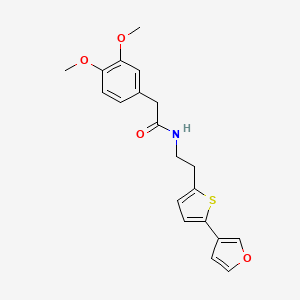

The synthesis of N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide and related compounds typically involves multistep organic reactions, starting from simple precursors to achieve the desired complex structure. Key steps often include the formation of the oxadiazole ring, introduction of the acetamide group, and subsequent modifications to attach various substituents to the core structure. Such processes require precise control over reaction conditions to ensure high yields and purity of the final product. Techniques such as conformational analysis have been employed to understand the structural preferences of related compounds, which can influence their biological activity (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is characterized by the presence of multiple functional groups, including the oxadiazole ring, acetamide group, and substituted phenyl rings. These features are crucial for the compound's interactions with biological targets. X-ray crystallography and NMR spectroscopy are essential tools for determining the precise molecular geometry and identifying the spatial arrangement of atoms within the molecule. Structural analyses of similar compounds have demonstrated the importance of hydrogen bonding in the self-assembly process and antioxidant activity, as seen in coordination complexes constructed from pyrazole-acetamide derivatives (Chkirate et al., 2019).

科学研究应用

配位化合物和抗氧化活性

研究表明,吡唑-乙酰胺衍生物可以与Co(II)和Cu(II)等金属形成配位化合物,受氢键在自组装过程中的影响。这些配合物表现出显著的抗氧化活性,暗示它们在开发具有增强氧化应激抵抗力的抗氧化疗法或材料方面具有潜力(Chkirate et al., 2019)。

药用潜力

对杂环化合物,包括1,3,4-噁二唑和吡唑的药理评估显示出有毒性评估、抑制肿瘤、抗氧化、镇痛和抗炎作用方面的有希望的结果。这些发现强调了这类化合物在设计具有特定生物活性的新药物和治疗剂方面的潜力(Faheem, 2018)。

抗菌和溶血活性

对具有1,3,4-噁二唑结构的化合物进行了抗菌和溶血活性评估,结果显示许多化合物对选定的微生物种类具有活性。这表明它们在开发新的抗菌剂,同时最大限度地减少细胞毒性,对治疗感染而不伤害宿主细胞至关重要(Gul et al., 2017)。

属性

IUPAC Name |

N-(2-ethylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-3-17-7-4-5-8-19(17)24-21(28)15-27-14-6-9-20(27)23-25-22(26-29-23)18-12-10-16(2)11-13-18/h4-14H,3,15H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFAXMLXRDIJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2492083.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2492096.png)

![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2492100.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)

![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)